molecular formula C24H34O3 B13406460 (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

Cat. No.: B13406460
M. Wt: 370.5 g/mol
InChI Key: YBZDKLVAYONRBP-IEYYWOPRSA-N
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Description

The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of the spirocyclic oxolane ring. Key steps may include cyclization reactions, stereoselective reductions, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers with different configurations.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding spirocyclic compounds and their behavior in different chemical environments.

Biology

In biology, the compound’s potential biological activity is of interest. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its complex structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable ring systems and chiral centers. Examples may include spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].

Uniqueness

The uniqueness of (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-diol lies in its specific configuration and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties.

This detailed article provides an overview of the compound’s synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol

InChI

InChI=1S/C24H34O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,12-16,18-21,25-26H,3-8,10-11H2,1-2H3/t12?,13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24-/m1/s1

InChI Key

YBZDKLVAYONRBP-IEYYWOPRSA-N

Isomeric SMILES

C[C@]12CCC(C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(O7)O)C)O

Canonical SMILES

CC12CCC(C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O

Origin of Product

United States

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